2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Description
The compound 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide features a unique scaffold combining a 4-chlorophenyl-substituted imidazole core, a thioacetamide linker, and a 3-cyano-tetrahydrobenzo[b]thiophene moiety.
Properties
Molecular Formula |
C20H17ClN4OS2 |
|---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C20H17ClN4OS2/c21-13-7-5-12(6-8-13)16-10-23-20(24-16)27-11-18(26)25-19-15(9-22)14-3-1-2-4-17(14)28-19/h5-8,10H,1-4,11H2,(H,23,24)(H,25,26) |
InChI Key |
HEXVPDPSGJRBQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC=C(N3)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and benzo[b]thiophene intermediates, followed by their coupling through a thioether linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic uses, such as antimicrobial or anticancer agents.
Medicine: Research focuses on its pharmacological properties and potential as a drug candidate.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
The target compound’s 4-chlorophenyl group on the imidazole ring distinguishes it from analogs such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b) and 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) . While these analogs feature fluorine or bromine substituents, the chloro group in the target compound offers moderate lipophilicity (Cl: LogP contribution ~0.71) compared to the more polar fluorine (LogP ~0.14) or bulkier bromine (LogP ~0.86). This balance may enhance membrane permeability and bioavailability.
Heterocyclic Core Variations
The tetrahydrobenzo[b]thiophene moiety in the target compound contrasts with analogs like 2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) , which contains a thiazole ring. Additionally, the 3-cyano group introduces strong electron-withdrawing effects, which may enhance interactions with enzymatic active sites compared to methyl or methoxy substituents in analogs like 9d and 9e .
Thioacetamide Linker and Bioisosteres
The thioacetamide linker is a common feature in analogs such as N-(4-(4-chlorophenoxy)phenyl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)acetamide . However, replacing the nitro group (as in ) with a cyano group (as in the target compound) reduces steric hindrance while maintaining electron-withdrawing properties. This substitution could optimize binding to cysteine-rich enzyme active sites, such as cyclooxygenases (COX) or kinases, as suggested by docking studies in related compounds .
Comparative Data Table
Research Findings and Implications
- Bioactivity Trends : Analogs with chloro or bromo substituents (e.g., 9c ) show enhanced inhibitory activity against α-glucosidase compared to fluoro or methoxy derivatives, suggesting the target compound’s 4-chlorophenyl group may confer similar advantages.
- Metabolic Stability : The tetrahydrobenzo[b]thiophene in the target compound likely reduces oxidative metabolism compared to fully aromatic thiophene or thiazole systems, as seen in 724757-73-7/N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide .
- Solubility Limitations: Unlike the hydrochloride salt form of 1216418-08-4 , the target compound’s neutral cyano group may limit aqueous solubility, necessitating formulation optimization.
Biological Activity
The compound 2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including an imidazole ring and a thioether linkage, contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Structural Overview
The compound can be represented by the following chemical structure:
This structure includes:
- Imidazole Ring : Known for its role in various biological processes.
- Thioether Linkage : Enhances solubility and biological interactions.
- Benzothiophene Moiety : Associated with anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole and thiazole rings facilitate binding interactions that can inhibit or modulate enzyme activity. The presence of the 4-chlorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : Compounds with imidazole structures often act as enzyme inhibitors, affecting pathways related to cell signaling and proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cancer pathways.
Biological Activities
Research indicates that compounds similar to This compound exhibit various biological activities:
- Anticancer Activity :
- Anti-inflammatory Properties :
-
Antimicrobial Effects :
- Compounds containing imidazole rings are frequently associated with antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against specific bacterial strains .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
